molecular formula C16H21NO4 B8103445 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate

5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate

Cat. No.: B8103445
M. Wt: 291.34 g/mol
InChI Key: PTVDTLVLQXSSEC-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of URB913 involves the preparation of its enantiomers. The less active enantiomer of URB913 has an IC50 of 3.53 μM for rat NAAA . The preparation methods for URB913 typically involve the use of solvents like dimethyl sulfoxide (DMSO) and specific storage conditions to maintain its stability. For instance, the compound can be stored at -20°C for up to 3 years in powder form and for up to 6 months in solvent form .

Chemical Reactions Analysis

URB913 undergoes various chemical reactions, primarily focusing on its role as an inhibitor. It significantly increases palmitoyl ethanolamine levels within the central nervous system and has broad antinociceptive activity . The compound is known to be hygroscopic, and its solubility in DMSO is 250 mg/mL . The major products formed from these reactions are typically related to its inhibitory effects on N-acylethanolamine acid amidase.

Scientific Research Applications

URB913 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the inhibition of N-acylethanolamine acid amidase, which plays a crucial role in the metabolism of bioactive lipids. This inhibition has potential therapeutic implications for conditions involving pain and inflammation . Additionally, URB913 has been used in research to explore its effects on increasing palmitoyl ethanolamine levels within the central nervous system .

Mechanism of Action

The mechanism of action of URB913 involves its potent and selective inhibition of N-acylethanolamine acid amidase. By inhibiting this enzyme, URB913 increases the levels of palmitoyl ethanolamine within the central nervous system, which contributes to its broad antinociceptive activity . The molecular targets and pathways involved in this mechanism are primarily related to the metabolism of bioactive lipids and their role in pain and inflammation.

Comparison with Similar Compounds

URB913 is unique in its potent and selective inhibition of N-acylethanolamine acid amidase. Similar compounds include other N-acylethanolamine acid amidase inhibitors, such as the enantiomer of URB913, which has a less potent inhibitory effect with an IC50 of 3.53 μM for rat N-acylethanolamine acid amidase . The uniqueness of URB913 lies in its higher potency and selectivity compared to its enantiomer and other similar inhibitors.

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Properties

IUPAC Name

5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVDTLVLQXSSEC-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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